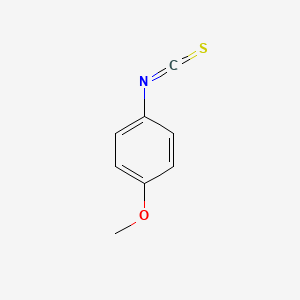

4-Methoxyphenyl isothiocyanate

描述

Structure

3D Structure

属性

IUPAC Name |

1-isothiocyanato-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NOS/c1-10-8-4-2-7(3-5-8)9-6-11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRPQCVLBOZOYCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00177387 | |

| Record name | 4-Methoxyphenylisothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2284-20-0 | |

| Record name | 4-Methoxyphenyl isothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2284-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxyphenylisothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002284200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2284-20-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77713 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methoxyphenylisothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-methoxyphenyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.202 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methoxyphenyl Isothiocyanate (CAS: 2284-20-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methoxyphenyl isothiocyanate (CAS: 2284-20-0), a versatile organic compound with significant potential in various scientific domains. This document collates essential information on its chemical and physical properties, detailed synthesis protocols, spectroscopic data, and known biological activities, with a particular focus on its antioxidant, cholinesterase inhibitory, and anticancer properties. Experimental methodologies and relevant signaling pathways are detailed to support further research and development.

Chemical and Physical Properties

This compound, also known as p-anisyl isothiocyanate, is an aromatic isothiocyanate characterized by a methoxy group substitution on the phenyl ring.[1] This substitution influences its electronic properties and reactivity. The compound is a colorless to pale yellow liquid at room temperature and is soluble in organic solvents.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2284-20-0 | [2] |

| Molecular Formula | C₈H₇NOS | [2] |

| Molecular Weight | 165.21 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid or solid | [1][3] |

| Melting Point | 18 °C | [4] |

| Boiling Point | 280-281 °C | [4] |

| Density | 1.196 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.653 | [4] |

| Solubility | Soluble in organic solvents, hydrolyzes in water | [1] |

| LogP | 2.429 | [5] |

Synthesis and Reactions

The primary synthetic route to this compound involves the reaction of 4-methoxyaniline (p-anisidine) with a thiocarbonylating agent.

General Synthesis Protocol from 4-Methoxyaniline

A common and efficient method for the synthesis of this compound is the reaction of 4-methoxyaniline with carbon disulfide in the presence of a base, followed by the addition of a dehydrating agent or an acylating agent to facilitate the formation of the isothiocyanate group.

Experimental Protocol:

-

Dithiocarbamate Salt Formation: To a solution of 4-methoxyaniline in a suitable solvent (e.g., ethanol, dichloromethane), add an equimolar amount of a base (e.g., triethylamine, potassium hydroxide).[6]

-

Slowly add a slight excess of carbon disulfide to the cooled reaction mixture with stirring. The reaction is typically exothermic.

-

Continue stirring at room temperature for a specified period (e.g., 1-2 hours) to ensure the complete formation of the dithiocarbamate salt intermediate.

-

Isothiocyanate Formation: To the dithiocarbamate salt solution, add a dehydrating agent or an acylating agent. A common choice is the addition of di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[5]

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent (e.g., ethyl acetate).[5] The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford pure this compound.[5]

Reactions of this compound

The isothiocyanate functional group is highly electrophilic and readily reacts with nucleophiles, particularly primary and secondary amines, to form thiourea derivatives.[7][8] This reactivity is fundamental to its application in organic synthesis and for the creation of libraries of biologically active compounds.

Spectroscopic Data

The structure of this compound has been confirmed by various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Key Data | Reference(s) |

| ¹H NMR (CDCl₃) | δ 7.16 (d, J = 8.6 Hz, 2H, ArH), 6.85 (d, J = 8.6 Hz, 2H, ArH), 3.80 (s, 3H, OCH₃) | [6] |

| ¹³C NMR (CDCl₃) | δ 158.6, 133.9, 127.0, 123.5, 114.8, 55.6 | [6] |

| IR (KBr) | ν 2092 cm⁻¹ (-N=C=S stretch), 1603, 1504 cm⁻¹ (aromatic C=C stretch) | [6] |

| Mass Spectrometry (EI) | m/z 165 (M⁺) | [2][3] |

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, making it a compound of interest for drug discovery and development.

Antioxidant Activity

The compound has demonstrated notable antioxidant properties.

Table 3: Antioxidant Activity of this compound

| Assay | Result | Reference(s) |

| DPPH Radical Scavenging | IC₅₀ = 1.25 mM | [9] |

Experimental Protocol: DPPH Radical Scavenging Assay

-

Preparation of DPPH Solution: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol) to a concentration of approximately 0.1 mM. The solution should have a deep violet color.

-

Sample Preparation: Prepare a series of dilutions of this compound in the same solvent.

-

Reaction: In a 96-well plate, add a specific volume of each sample dilution to the wells. Then, add the DPPH solution to each well. A control well should contain only the solvent and the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC₅₀ value is determined by plotting the scavenging activity against the sample concentration.[10]

Cholinesterase Inhibition

This compound has been shown to inhibit cholinesterases, enzymes crucial for neurotransmission.

Table 4: Cholinesterase Inhibitory Activity of this compound

| Enzyme | Inhibition Rate | Reference(s) |

| Acetylcholinesterase (AChE) | 30.4% | [9] |

| Butyrylcholinesterase (BChE) | 17.9% | [9] |

Experimental Protocol: Ellman's Method for Acetylcholinesterase Inhibition

-

Reagent Preparation: Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and acetylcholinesterase enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Inhibitor Incubation: In a 96-well plate, pre-incubate the enzyme with various concentrations of this compound for a specific time (e.g., 15 minutes) at a controlled temperature.

-

Reaction Initiation: Initiate the reaction by adding the substrate and DTNB to the wells.

-

Measurement: The formation of the yellow 5-thio-2-nitrobenzoate anion is monitored by measuring the absorbance at 412 nm over time using a microplate reader.

-

Calculation: The rate of reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor.

Anticancer Activity

Isothiocyanates as a class of compounds are well-documented for their cancer chemopreventive and therapeutic effects.[11] These effects are mediated through multiple mechanisms, including induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[11][12] While specific studies on the anticancer mechanism of this compound are limited, its activity is likely to involve pathways common to other isothiocyanates.

Potential Signaling Pathways Modulated by Isothiocyanates:

-

Induction of Apoptosis: Isothiocyanates can induce programmed cell death in cancer cells by modulating the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to the activation of caspases.[13]

-

Cell Cycle Arrest: They can cause cell cycle arrest, often at the G2/M phase, by modulating the levels of cyclins and cyclin-dependent kinases (CDKs).[13]

-

NF-κB Pathway Inhibition: Isothiocyanates can inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, which is constitutively active in many cancers and promotes cell survival and proliferation.[14]

-

Nrf2 Pathway Activation: They are potent inducers of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates the expression of phase II detoxification enzymes and antioxidant proteins, thereby protecting normal cells from carcinogens and oxidative stress.[15]

-

PI3K/Akt Pathway Inhibition: Some isothiocyanates have been shown to inhibit the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical pathway for cell growth, proliferation, and survival.[13]

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the treatment period, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, can be calculated from the dose-response curve.[16]

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed or inhaled and causes severe skin burns and eye damage. Wear protective gloves, clothing, eye protection, and a face shield when handling this compound.

Conclusion

This compound is a valuable chemical entity with diverse applications in organic synthesis and potential therapeutic uses. Its antioxidant, cholinesterase inhibitory, and likely anticancer properties warrant further investigation. This technical guide provides a foundational resource for researchers and professionals working with this compound, offering detailed protocols and insights into its chemical and biological characteristics to facilitate future research and development endeavors.

References

- 1. This compound(2284-20-0) IR Spectrum [m.chemicalbook.com]

- 2. This compound | C8H7NOS | CID 75293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. 4-甲氧基苯基异硫氰酸酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Mechanisms of the Anticancer Effects of Isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

- 14. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. MTT assay protocol | Abcam [abcam.com]

In-Depth Technical Guide: 4-Methoxyphenyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxyphenyl isothiocyanate, a member of the isothiocyanate class of organic compounds, has garnered interest in the scientific community for its potential therapeutic applications. With a molecular weight of 165.21 g/mol , this compound has demonstrated notable antioxidant and cholinesterase inhibitory activities.[1][2] Isothiocyanates, in general, are recognized for their anticancer properties, which are often attributed to their ability to modulate key cellular signaling pathways, including the PI3K/Akt and Nrf2 pathways. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological activities of this compound, with a focus on experimental protocols and the underlying molecular mechanisms.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and drug development. Key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 165.21 g/mol | [1][2][3][4][5] |

| Molecular Formula | C8H7NOS | [1][2][3] |

| Appearance | Liquid | [4] |

| Boiling Point | 280-281 °C | [4] |

| Melting Point | 18 °C | [4] |

| Density | 1.196 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.653 | [4] |

| CAS Number | 2284-20-0 | [1][2][3] |

Synthesis

The synthesis of this compound is a critical process for ensuring a high-purity compound for experimental use. A general synthetic approach involves the reaction of a precursor aniline with thiophosgene or a related reagent.[6] The purity of the starting materials and strict control of reaction conditions are paramount to achieving a high-quality final product.

Experimental Protocol: General Synthesis

A common method for the synthesis of isothiocyanates involves the following conceptual steps:

-

Reaction Setup: The precursor, p-anisidine (4-methoxyaniline), is dissolved in a suitable organic solvent, such as dichloromethane or chloroform, in a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Thiophosgene: A solution of thiophosgene in the same solvent is added dropwise to the stirred solution of p-anisidine at a controlled temperature, typically at or below room temperature.

-

Reaction Monitoring: The progress of the reaction is monitored using an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), to determine the consumption of the starting material and the formation of the product.

-

Workup: Upon completion of the reaction, the reaction mixture is typically washed with water and brine to remove any unreacted reagents and byproducts.

-

Purification: The crude product is then purified, commonly by distillation under reduced pressure or by column chromatography on silica gel, to yield pure this compound.

References

An In-depth Technical Guide to 4-Methoxyphenyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Methoxyphenyl isothiocyanate, a versatile reagent with significant applications in organic synthesis and medicinal chemistry. The document details its chemical structure, physicochemical properties, spectroscopic data, synthesis protocols, and key applications, with a focus on its role in drug development.

Chemical Identity and Structure

This compound, also known as p-anisyl isothiocyanate, is an organic compound featuring an isothiocyanate functional group (-N=C=S) attached to a methoxy-substituted phenyl ring.[1] This structure imparts unique electronic properties that influence its reactivity, making it a valuable building block in various chemical syntheses.[2]

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid or a low-melting solid with a characteristic pungent odor.[1][7] It is soluble in organic solvents like ethanol and acetone but has limited solubility in water.[1][8] A summary of its key physical properties is presented below.

| Property | Value | Reference(s) |

| Appearance | White or Colorless to Yellow powder to lump to clear liquid | [7] |

| Melting Point | 18 °C | [5][8][9] |

| Boiling Point | 280-281 °C | [5][8][9] |

| Density | 1.196 g/mL at 25 °C | [5][8][9] |

| Refractive Index (n20/D) | 1.653 | [5][8][9] |

| Flash Point | 109 °C (228.2 °F) - closed cup | [5] |

| Purity | ≥97.5% (GC) | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectral data are summarized below.

| Spectroscopy | Data Highlights | Reference(s) |

| ¹H NMR (300 MHz, CDCl₃) | δ 7.16 (d, J = 8.6 Hz, 2H, ArH), 6.85 (d, J = 8.6 Hz, 2H, ArH), 3.80 (s, 3H, OCH₃) | [10] |

| ¹³C NMR (75 MHz, CDCl₃) | δ 158.6, 133.9, 127.0, 123.5, 114.8, 55.6 | [10] |

| Infrared (IR) (KBr) | ν 3022, 2092 (strong, characteristic N=C=S stretch), 1603, 1504 cm⁻¹ | [10] |

| Mass Spectrometry (GC-MS) | m/z: 165 (M⁺, base peak), 150, 122 | [3][11] |

Experimental Protocols: Synthesis

A common method for the synthesis of aryl isothiocyanates involves the reaction of the corresponding aniline with carbon disulfide, followed by desulfurization.

General Procedure for the Synthesis of this compound: [12]

-

Dithiocarbamate Salt Formation: A solution of 4-methoxyaniline (p-anisidine) in a suitable solvent such as ethanol is treated with carbon disulfide in the presence of a base like triethylamine. The mixture is stirred at room temperature for approximately one hour to form the dithiocarbamate salt intermediate.

-

Desulfurization: A desulfurizing agent is added to the reaction mixture. One documented method uses di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) at 0 °C.

-

Reaction Progression: The reaction is then stirred at room temperature for several hours to facilitate the elimination of carbonyl sulfide (COS) or hydrogen sulfide (H₂S), depending on the reagent used, yielding the isothiocyanate.

-

Workup and Purification: Upon completion, the crude product is typically extracted with an organic solvent (e.g., ethyl acetate) and purified using silica gel chromatography to afford the final product, this compound.

Caption: General synthesis workflow for this compound.

Reactivity and Applications in Drug Development

The isothiocyanate functional group is highly electrophilic, making it reactive towards a wide range of nucleophiles. This reactivity is the cornerstone of its utility in organic synthesis.[2] It readily reacts with amines, alcohols, and thiols to form thioureas, thiocarbamates, and dithiocarbamates, respectively. These moieties are present in numerous biologically active molecules.[2]

This compound serves as a crucial intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.[5][8] For instance, it has been utilized in the synthesis of triazolo-quinazolinones and triazolyl-acetyl-hydrazinecarbothioamides, which are investigated for their potential biological activities.[5][8]

Furthermore, isothiocyanates as a class have been studied for various medicinal properties. This compound, in particular, has been investigated for its antioxidant and moderate cholinesterase inhibitory activity, suggesting potential applications in research related to neurological disorders.[13] Its ability to modify proteins makes it a useful tool in chemical biology.[1]

Caption: Reactivity of this compound with nucleophiles.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Classifications: Skin Corrosion 1B, Skin Sensitization 1, Respiratory Sensitization 1.[5]

-

Signal Word: Danger.[5]

-

Hazard Statements: H314 (Causes severe skin burns and eye damage), H317 (May cause an allergic skin reaction), H334 (May cause allergy or asthma symptoms or breathing difficulties if inhaled).[5]

-

Personal Protective Equipment (PPE): Use of faceshields, gloves, goggles, and a suitable respirator (e.g., type ABEK EN14387 filter) is recommended.[5]

-

Storage: Store below +30°C in a well-ventilated place.[8][9] The compound is known to hydrolyze in water.[8][9]

References

- 1. CAS 2284-20-0: this compound | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C8H7NOS | CID 75293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 98% 50 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. This compound 98 2284-20-0 [sigmaaldrich.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. This compound | 2284-20-0 [chemicalbook.com]

- 9. This compound CAS#: 2284-20-0 [m.chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. This compound(2284-20-0) IR Spectrum [chemicalbook.com]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

An In-Depth Technical Guide to the Nucleophilic Substitution Reactions of 4-Methoxyphenyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxyphenyl isothiocyanate is a versatile reagent in organic synthesis, playing a crucial role as an electrophile in various nucleophilic substitution and addition reactions. Its isothiocyanate functional group (-N=C=S) is highly susceptible to attack by a wide range of nucleophiles, leading to the formation of diverse molecular scaffolds. This reactivity profile has established this compound as a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The presence of the methoxy group on the phenyl ring influences the electronic properties of the isothiocyanate, impacting its reactivity and providing a handle for further functionalization. This technical guide provides a comprehensive overview of the nucleophilic substitution reactions of this compound, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams to serve as a valuable resource for researchers in the field.

Core Reaction Mechanism

The fundamental reaction of this compound involves the nucleophilic attack on the central carbon atom of the isothiocyanate group. This carbon is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. The general mechanism proceeds via a two-step addition-elimination pathway, although in many cases, the initial adduct is stable and represents the final product.

An In-depth Technical Guide to the Potential Biological Activities of 4-Methoxyphenyl isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxyphenyl isothiocyanate (4-MPI), a member of the isothiocyanate (ITC) family of compounds, has garnered interest within the scientific community for its potential therapeutic properties. Isothiocyanates are naturally occurring compounds found in cruciferous vegetables and are known for their wide range of biological activities. This technical guide provides a comprehensive overview of the current understanding of the biological activities of 4-MPI, with a focus on its antioxidant, anti-inflammatory, and potential anticancer effects. The information is presented to support further research and drug development endeavors.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 2284-20-0 |

| Molecular Formula | C₈H₇NOS |

| Molecular Weight | 165.21 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Solubility | Soluble in organic solvents (e.g., ethanol, acetone), limited solubility in water.[1] |

Antioxidant Activity

This compound has demonstrated notable antioxidant properties. Antioxidants are crucial for mitigating the damaging effects of oxidative stress, a process implicated in numerous chronic diseases.

Quantitative Data

| Assay | Parameter | Result | Reference |

| DPPH Radical Scavenging | IC₅₀ | 1.25 mM | [2] |

| Oxygen Radical Absorbance Capacity (ORAC) | Trolox Equivalents | 11.7 mM TE | [2] |

| Briggs-Rauscher Reaction | Extension of Oxidation | ~9180 seconds | [2] |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the general procedure for assessing the free radical scavenging activity of a compound using 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Materials:

-

This compound (or other test compound)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (or other suitable solvent)

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

Prepare a series of dilutions of the test compound from the stock solution.

-

Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

-

In a microplate or cuvette, add a specific volume of each dilution of the test compound.

-

Add a specific volume of the DPPH solution to each well or cuvette and mix thoroughly.

-

Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measure the absorbance of the solution at a specific wavelength (typically 517 nm) using a spectrophotometer.

-

A control containing the solvent and DPPH solution is also measured.

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

-

The IC₅₀ value, the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

Anti-inflammatory Activity

Chronic inflammation is a key contributor to the pathogenesis of various diseases. Isothiocyanates, as a class, have been shown to possess anti-inflammatory properties, primarily through the modulation of inflammatory signaling pathways.

Quantitative Data

| Assay | Concentration | % Inhibition |

| COX-2 Inhibition | 50 µM | ~99% |

Data for Phenyl isothiocyanate, a structurally related compound.

Experimental Protocol: COX-2 Inhibition Assay

This protocol provides a general method for screening compounds for their ability to inhibit the COX-2 enzyme.

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Test compound (e.g., this compound)

-

Assay buffer

-

Detection reagent (e.g., a probe to measure prostaglandin production)

-

Microplate reader

Procedure:

-

Prepare a solution of the test compound in a suitable solvent.

-

In a microplate, add the COX-2 enzyme and the assay buffer.

-

Add the test compound at various concentrations to the wells.

-

Incubate the plate for a short period to allow the compound to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

-

Incubate for a specific time to allow for the production of prostaglandins.

-

Stop the reaction and add the detection reagent to quantify the amount of prostaglandin produced.

-

Measure the signal (e.g., fluorescence or absorbance) using a microplate reader.

-

A control reaction without the inhibitor is run in parallel.

-

The percentage of COX-2 inhibition is calculated, and IC₅₀ values can be determined from a dose-response curve.

Anticancer Activity

Isothiocyanates have been extensively studied for their potential anticancer properties. Their mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of cellular signaling pathways. While specific IC₅₀ values for 4-MPI against various cancer cell lines are not widely published, data for other structurally related isothiocyanates provide a valuable reference.

Quantitative Data (for related Isothiocyanates)

| Isothiocyanate | Cancer Cell Line | IC₅₀ (µM) | Exposure Time | Reference |

| Sulforaphane | MCF-7 (Breast) | 12.5 | 24h | [3] |

| Sulforaphane | MDA-MB-231 (Breast) | Not specified | - | [3] |

| Benzyl isothiocyanate | PC-3 (Prostate) | Not specified | - | |

| Phenethyl isothiocyanate | PC-3 (Prostate) | Not specified | - | |

| Sulforaphane | HCT116 (Colon) | 35 | - | [4] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (or other test compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, isopropanol)

-

96-well microplate

-

Spectrophotometer (microplate reader)

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare a series of dilutions of the test compound in a complete culture medium.

-

Remove the existing medium from the wells and replace it with the medium containing the different concentrations of the test compound.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add the MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium containing MTT and add a solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

-

Wells containing untreated cells serve as a control for 100% viability.

-

The percentage of cell viability is calculated for each concentration of the test compound.

-

The IC₅₀ value is determined from the dose-response curve.

Antimicrobial Activity

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)

-

This compound (or other test compound)

-

96-well microplate

-

Incubator

-

Spectrophotometer (microplate reader)

Procedure:

-

Prepare a standardized inoculum of the microorganism in the appropriate growth medium.

-

Prepare serial two-fold dilutions of the test compound in the growth medium in the wells of a 96-well microplate.

-

Add the standardized inoculum to each well containing the test compound dilutions.

-

Include a positive control well (microorganism and medium, no compound) and a negative control well (medium only).

-

Incubate the microplate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm using a microplate reader.

-

The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Signaling Pathways Modulated by Isothiocyanates

Isothiocyanates exert their biological effects by modulating various intracellular signaling pathways. The following diagrams illustrate some of the key pathways generally affected by this class of compounds. While direct evidence for 4-MPI's interaction with these pathways is still emerging, these models provide a foundational understanding of its potential mechanisms of action.

Experimental Workflow for Biological Activity Screening

Caption: General workflow for screening the biological activities of 4-MPI.

Apoptosis Signaling Pathway

Caption: General overview of apoptosis induction by isothiocyanates.

NF-κB Signaling Pathway

Caption: Inhibition of the NF-κB signaling pathway by isothiocyanates.

MAPK Signaling Pathway

Caption: Modulation of MAPK signaling pathways by isothiocyanates.

Conclusion and Future Directions

This compound exhibits promising biological activities, particularly in the realms of antioxidation and inflammation. Its potential as an anticancer agent, a hallmark of the isothiocyanate class, warrants further in-depth investigation. While this guide provides a summary of the current knowledge and general experimental approaches, there is a clear need for more specific research on 4-MPI. Future studies should focus on:

-

Determining the IC₅₀ values of 4-MPI against a broad panel of human cancer cell lines.

-

Evaluating the antimicrobial spectrum of 4-MPI and determining its MIC values against clinically relevant pathogens.

-

Elucidating the specific molecular targets of 4-MPI within the NF-κB, MAPK, and apoptosis signaling pathways.

-

Conducting in vivo studies to validate the therapeutic potential of 4-MPI in animal models of disease.

The information compiled in this technical guide serves as a valuable resource for researchers and drug development professionals, providing a solid foundation for advancing our understanding of the therapeutic potential of this compound.

References

- 1. Isothiocyanate E-4IB induces MAPK activation, delayed cell cycle transition and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. Isothiocyanate E‐4IB induces MAPK activation, delayed cell cycle transition and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

4-Methoxyphenyl Isothiocyanate: A Technical Guide to its Antioxidant Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxyphenyl isothiocyanate (4-Mpi) is an organosulfur compound that has garnered interest for its potential biological activities, including its antioxidant properties. This technical guide provides a comprehensive overview of the current understanding of 4-Mpi's antioxidant capabilities, focusing on its direct free-radical scavenging activity and its potential role in modulating cellular antioxidant defense pathways. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key mechanisms to support further research and development in the fields of oxidative stress and antioxidant-based therapeutics.

Introduction

Isothiocyanates are a class of naturally occurring and synthetic compounds known for their diverse biological effects, including chemopreventive and antioxidant activities. This compound, a derivative of this class, has been identified as an antioxidant.[1][2] The antioxidant capacity of such compounds can be attributed to two primary mechanisms: direct scavenging of reactive oxygen species (ROS) and indirect antioxidant effects through the upregulation of endogenous antioxidant defense systems. This guide will delve into the available data and methodologies for assessing both aspects of 4-Mpi's antioxidant profile.

Quantitative Antioxidant Data

The antioxidant activity of this compound has been quantified in several in vitro assays. The available data is summarized in the table below for ease of comparison.

| Assay | Method | Endpoint | Result | Reference |

| DPPH Radical Scavenging | Spectrophotometry | IC50 | 1.25 mM | [1][2] |

| Oxygen Radical Absorbance Capacity (ORAC) | Fluorometry | Trolox Equivalents (TE) | 11.7 mM TE | [1][2] |

Direct Antioxidant Mechanisms: Free Radical Scavenging

4-Mpi has demonstrated the ability to directly neutralize free radicals, a key aspect of its antioxidant properties. This is evidenced by its performance in the DPPH and ORAC assays.

DPPH Radical Scavenging Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used method to assess the free radical scavenging ability of a compound. In this assay, the stable DPPH radical, which is violet in color, is reduced by an antioxidant to the non-radical form, DPPH-H, resulting in a color change to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant. 4-Mpi has been shown to scavenge DPPH radicals with an IC50 value of 1.25 mM.[1][2]

Oxygen Radical Absorbance Capacity (ORAC)

The ORAC assay measures the ability of an antioxidant to quench peroxyl radicals, which are a major type of ROS found in biological systems. The assay relies on the inhibition of the decay of a fluorescent probe (fluorescein) by peroxyl radicals generated from a free radical initiator (AAPH). The presence of an antioxidant protects the fluorescent probe from degradation, and the antioxidant capacity is quantified by comparing the area under the fluorescence decay curve to that of a standard antioxidant, Trolox. The antioxidant capacity of 4-Mpi in the ORAC assay is reported as 11.7 mM Trolox Equivalents (TE).[1][2]

Indirect Antioxidant Mechanisms: Nrf2 Pathway Activation (Hypothesized)

While direct experimental evidence for this compound is pending, isothiocyanates as a class are well-documented activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3] This pathway is a master regulator of the cellular antioxidant response, inducing the expression of a battery of cytoprotective genes, including those for antioxidant and phase II detoxifying enzymes.

The Nrf2-Keap1 Signaling Pathway

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Isothiocyanates, being electrophilic, are thought to react with specific cysteine residues on Keap1. This modification leads to a conformational change in Keap1, disrupting the Nrf2-Keap1 interaction. As a result, Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This leads to the increased transcription and translation of antioxidant proteins such as Heme Oxygenase-1 (HO-1), Glutamate-Cysteine Ligase Catalytic Subunit (GCLC), and NAD(P)H Quinone Dehydrogenase 1 (NQO1).

Figure 1: Hypothesized Nrf2 activation by 4-Mpi.

Experimental Protocols

Detailed methodologies for key in vitro antioxidant assays are provided below. These protocols can be adapted for the evaluation of this compound.

DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging capacity of 4-Mpi.

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or Ethanol (spectroscopic grade)

-

96-well microplate

-

Microplate reader

-

Positive control (e.g., Ascorbic acid, Trolox)

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

-

Preparation of sample solutions: Prepare a stock solution of 4-Mpi in methanol or ethanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested.

-

Assay:

-

In a 96-well microplate, add a fixed volume of the sample dilutions to the wells.

-

Add the DPPH solution to each well to initiate the reaction.

-

For the control, add the solvent instead of the sample solution.

-

For the blank, add the solvent instead of the DPPH solution.

-

-

Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the sample concentration.

Figure 2: Workflow for the DPPH radical scavenging assay.

Oxygen Radical Absorbance Capacity (ORAC) Assay

Objective: To measure the capacity of 4-Mpi to scavenge peroxyl radicals.

Materials:

-

This compound

-

Fluorescein sodium salt

-

2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)

-

Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

-

Phosphate buffer (75 mM, pH 7.4)

-

96-well black microplate

-

Fluorescence microplate reader with temperature control

Procedure:

-

Preparation of reagents:

-

Prepare a stock solution of fluorescein in phosphate buffer.

-

Prepare a stock solution of AAPH in phosphate buffer.

-

Prepare a stock solution of Trolox in phosphate buffer for the standard curve.

-

-

Preparation of sample solutions: Prepare a stock solution of 4-Mpi in a suitable solvent and then dilute with phosphate buffer to the desired concentrations.

-

Assay:

-

In a 96-well black microplate, add the sample solutions or Trolox standards to the respective wells.

-

Add the fluorescein solution to all wells.

-

Incubate the plate at 37°C for at least 15 minutes.

-

-

Initiation and Measurement:

-

Add the AAPH solution to all wells to start the reaction.

-

Immediately place the plate in the fluorescence microplate reader, pre-set to 37°C.

-

Measure the fluorescence intensity every 1-2 minutes for at least 60 minutes at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

-

-

Calculation:

-

Calculate the area under the fluorescence decay curve (AUC) for the blank, standards, and samples.

-

Subtract the AUC of the blank from the AUC of the standards and samples to obtain the net AUC.

-

Plot a standard curve of net AUC versus Trolox concentration.

-

Determine the Trolox Equivalents (TE) of the sample from the standard curve. The results are expressed as µmol TE per gram or liter of the sample.

-

Conclusion and Future Directions

The available data indicates that this compound possesses direct free-radical scavenging properties, as demonstrated by its activity in the DPPH and ORAC assays. While it is hypothesized that 4-Mpi, like other isothiocyanates, may also exert indirect antioxidant effects through the activation of the Nrf2 signaling pathway, direct experimental evidence for this mechanism is currently lacking.

Future research should focus on:

-

Expanding the antioxidant profile: Evaluating the activity of 4-Mpi in a broader range of antioxidant assays, such as ABTS, FRAP, and superoxide radical scavenging assays, to obtain a more comprehensive understanding of its direct antioxidant capabilities.

-

Investigating Nrf2 activation: Conducting cell-based assays to determine if 4-Mpi can induce the nuclear translocation of Nrf2 and the subsequent upregulation of downstream antioxidant enzymes like HO-1, GCLC, and NQO1.

-

In vivo studies: Progressing to in vivo models of oxidative stress to assess the bioavailability, efficacy, and potential therapeutic applications of this compound.

A thorough investigation of these areas will be crucial in elucidating the full potential of 4-Mpi as an antioxidant agent for therapeutic development.

References

Cholinesterase Inhibitory Activity of Isothiocyanates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothiocyanates (ITCs), a class of naturally occurring organosulfur compounds found predominantly in cruciferous vegetables, have garnered significant attention for their potential therapeutic properties, including anti-cancer, antioxidant, and anti-inflammatory effects.[1][2] Emerging research has also highlighted their potential as cholinesterase inhibitors, suggesting a role in the management of neurodegenerative diseases such as Alzheimer's disease, where the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy.[1][2][3] This technical guide provides a comprehensive overview of the cholinesterase inhibitory activity of various isothiocyanates, presenting quantitative data, detailed experimental protocols, and a visual representation of the experimental workflow.

Data Presentation: Cholinesterase Inhibitory Activity of Isothiocyanates

The following table summarizes the quantitative data on the inhibitory activity of a range of isothiocyanates against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The data is primarily derived from a key study in the field and is presented to facilitate comparative analysis.[1][2]

| Isothiocyanate | AChE Inhibition (%) at 1.14 mM | AChE IC50 (mM) | BChE Inhibition (%) at 1.14 mM | Reference |

| Phenyl ITC | 17.9 | 3.90 | 42.1 | [1][2] |

| Benzyl ITC | 37.2 | Not Determined | Not Detected | [1][2] |

| 2-Phenylethyl ITC | 48.1 | Not Determined | Not Detected | [1][2] |

| 4-Methylsulfanylphenyl ITC | Not Determined (at 0.19 mM) | Not Determined | Not Determined (at 0.19 mM) | [1][2] |

| 4-Methylphenyl ITC | 58.4 | 1.25 | 40.7 | [1][2] |

| 4-Methoxyphenyl ITC | 30.4 | 1.45 | Not Detected | [1][2] |

| 2-Methoxyphenyl ITC | 57.0 | 0.57 | Not Detected | [1][2] |

| 3-Methoxyphenyl ITC | 61.4 | 1.16 | 49.2 | [1][2] |

| Allyl ITC | Not Detected | Not Determined | Not Detected | [1][2] |

| Isopropyl ITC | Not Detected | Not Determined | Not Detected | [1][2] |

| 3-(Methylsulfanyl)propyl ITC | Not Detected | Not Determined | 11.2 | [1][2] |

Note: IC50 values represent the concentration of the inhibitor required to inhibit 50% of the enzyme's activity. "Not Determined" indicates that the value was not reported in the cited study, and "Not Detected" indicates no significant inhibitory activity was observed at the tested concentration.

Experimental Protocols: Cholinesterase Inhibition Assay

The most commonly employed method for assessing the cholinesterase inhibitory activity of isothiocyanates is a modified version of the Ellman's spectrophotometric method.[4][5]

Principle

This assay measures the activity of cholinesterase by quantifying the rate of hydrolysis of a substrate, typically acetylthiocholine (for AChE) or butyrylthiocholine (for BChE). The hydrolysis of the thiocholine ester produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate. The rate of color formation, measured spectrophotometrically at 412 nm, is proportional to the enzyme's activity. The presence of an inhibitor will decrease the rate of this reaction.

Materials and Reagents

-

Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel) or human recombinant AChE

-

Butyrylcholinesterase (BChE) from equine serum or human serum

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (0.1 M, pH 8.0)

-

Isothiocyanate compounds to be tested

-

Solvent for dissolving isothiocyanates (e.g., ethanol)

-

96-well microplate

-

Microplate reader

Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of the cholinesterase enzyme in phosphate buffer.

-

Prepare a stock solution of the substrate (ATCI or BTCI) in deionized water.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare stock solutions of the isothiocyanate test compounds in a suitable solvent (e.g., ethanol) at various concentrations.

-

-

Assay in 96-Well Plate:

-

To each well of a 96-well microplate, add the following in order:

-

140 µL of 0.1 M phosphate buffer (pH 8.0)

-

10 µL of the isothiocyanate test solution (or solvent for the control)

-

10 µL of the cholinesterase enzyme solution (e.g., 1 U/mL)

-

-

Incubate the plate at a controlled temperature (e.g., 25 °C) for a defined period (e.g., 10 minutes).

-

Add 10 µL of 10 mM DTNB solution to each well.

-

Initiate the enzymatic reaction by adding 10 µL of 14 mM substrate solution (ATCI or BTCI) to each well.

-

-

Measurement and Calculation:

-

Immediately after adding the substrate, shake the plate for 1 minute.

-

Measure the absorbance at 412 nm using a microplate reader at regular intervals for a set period (e.g., 10 minutes).

-

The rate of the reaction is determined by the change in absorbance over time.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

The IC50 value can be determined by plotting the percentage of inhibition against different concentrations of the isothiocyanate and fitting the data to a dose-response curve.

-

Mandatory Visualization

Experimental Workflow for Cholinesterase Inhibition Assay

Experimental workflow for the cholinesterase inhibition assay.

Signaling Pathways

While isothiocyanates are known to modulate signaling pathways such as Nrf2 and NF-κB, which are involved in antioxidant and anti-inflammatory responses, the direct mechanistic link between these pathways and the inhibition of cholinesterase activity is not yet fully elucidated in the scientific literature.[2][6] Therefore, a detailed signaling pathway diagram depicting a direct causal relationship cannot be accurately constructed at this time. Future research is needed to explore these potential connections.

Conclusion

Isothiocyanates represent a promising class of natural compounds with demonstrated in vitro inhibitory activity against both acetylcholinesterase and butyrylcholinesterase. The data presented in this guide, primarily from the work of Burcul et al., indicates that aromatic isothiocyanates, particularly those with methoxy- and methyl- substitutions, show notable inhibitory potential.[1][2] The provided experimental protocol for the modified Ellman's assay offers a robust and widely accepted method for screening and quantifying the cholinesterase inhibitory effects of these and other compounds.

It is important to note that the field of isothiocyanate-mediated cholinesterase inhibition is still developing. A significant gap exists in the literature regarding detailed kinetic studies to determine the precise mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type) and the corresponding inhibition constants (Ki). Furthermore, while the neuroprotective effects of isothiocyanates are often linked to the modulation of the Nrf2 and NF-κB signaling pathways, their direct role in regulating cholinesterase activity remains an area for future investigation. Further research in these areas will be crucial for the continued development of isothiocyanates as potential therapeutic agents for neurodegenerative diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuroprotective Effects of Sulforaphane on Cholinergic Neurons in Mice with Alzheimer’s Disease-Like Lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 6. Inhibition of acetylcholinesterase attenuated retinal inflammation via suppressing NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling of 4-Methoxyphenyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides critical safety information and handling precautions for 4-Methoxyphenyl isothiocyanate (CAS No. 2284-20-0). The following sections detail the toxicological properties, necessary personal protective equipment, emergency procedures, and proper storage and disposal methods to ensure the safe use of this compound in a laboratory setting.

Chemical and Physical Properties

This compound is a combustible liquid that is sensitive to moisture.[1][2] It is crucial to handle this compound in a well-ventilated area and away from incompatible materials.

| Property | Value | Reference(s) |

| Synonyms | 4-isothiocyanatoanisole, p-methoxyphenyl isothiocyanate, Isothiocyanic Acid 4-Methoxyphenyl Ester | [3][4] |

| CAS Number | 2284-20-0 | [1] |

| Molecular Formula | C₈H₇NOS | [2] |

| Molecular Weight | 165.21 g/mol | [1] |

| Appearance | Colorless to slightly pale yellow-yellow, clear liquid or white to yellow powder/lump. May deposit white solids during storage. | [3][5] |

| Physical State (at 20°C) | Liquid | [3] |

| Melting Point | 18 °C | [1] |

| Boiling Point | 281 °C | [1] |

| Density | 1.18 - 1.196 g/mL at 25 °C | [1][3] |

| Flash Point | 109 °C (228.2 °F) - closed cup | [1] |

| Refractive Index | 1.653 at 20 °C | [1] |

| UN Number | 1760 | [3][6] |

Hazard Identification and Toxicity

This compound is classified as a hazardous substance. It is harmful if swallowed or inhaled and causes severe skin burns and eye damage.[3] It is also a lachrymator, meaning it can cause tearing.[2]

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 1C | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | Category 1 | H314: Causes severe skin burns and eye damage |

Data sourced from multiple safety data sheets.[3][5]

Mechanism of Toxicity: Isothiocyanate-Induced Cellular Pathways

Isothiocyanates, the chemical class to which this compound belongs, are known to exert their biological effects through various cellular signaling pathways. This often involves the induction of apoptosis (programmed cell death) and cell cycle arrest, which are key mechanisms in their potential anticancer activities. The diagram below illustrates a generalized pathway for isothiocyanate-induced cytotoxicity.

Caption: Generalized signaling pathways of isothiocyanate-induced cytotoxicity.

Personal Protective Equipment (PPE) and Engineering Controls

Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[3][7]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][8]

Personal Protective Equipment:

| PPE Type | Specifications | Reference(s) |

| Eye/Face Protection | Safety goggles and a face shield are required. | [3] |

| Hand Protection | Impervious gloves (e.g., nitrile rubber). Inspect gloves before use. | [3] |

| Skin and Body Protection | Impervious protective clothing, including a lab coat and protective boots if necessary. | [3] |

| Respiratory Protection | A half or full-facepiece respirator, self-contained breathing apparatus (SCBA), or supplied-air respirator may be necessary depending on the scale of work and ventilation. Use respirators approved under appropriate government standards. | [3] |

First Aid Measures

Immediate medical attention is required for all routes of exposure.

| Exposure Route | First Aid Protocol | Reference(s) |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Immediately call a POISON CENTER or doctor. | [2][3] |

| Skin Contact | Immediately remove all contaminated clothing. Gently wash with plenty of soap and water. Rinse skin with water or shower. Immediately call a POISON CENTER or doctor. | [3] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a POISON CENTER or doctor. | [2][3] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately. | [2][3] |

Protection for First-Aiders: Rescuers should wear appropriate personal protective equipment, such as rubber gloves and air-tight goggles.[3]

Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), or dry chemical.[2]

-

Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and sulfur oxides.[2]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Accidental Release Measures:

-

Ensure adequate ventilation and wear appropriate personal protective equipment.[2][3]

-

Keep people away from and upwind of the spill.[3]

-

Absorb the spilled material with a suitable inert absorbent (e.g., sand, silica gel, acid binder, universal binder, sawdust).[2][3]

-

Collect the absorbed material into a suitable, closed container for disposal.[2]

-

Prevent the product from entering drains.[3]

Handling, Storage, and Disposal

Handling:

-

Handle in a well-ventilated place, preferably a chemical fume hood.[3][7]

-

Avoid contact with skin, eyes, and clothing.[3]

-

Do not breathe dust, mists, or vapors.[3]

-

Wash hands and face thoroughly after handling.[3]

-

Use a closed system whenever possible.[3]

Storage:

-

Keep the container tightly closed.[3]

-

Store under an inert gas.[3]

-

This compound is moisture-sensitive; protect from moisture.[2]

-

Store in a dry, cool, and well-ventilated place.

-

Incompatible with acids, strong oxidizing agents, strong bases, alcohols, and amines.

Disposal:

-

Disposal should be in accordance with all applicable federal, state, and local regulations.[3]

-

It may be possible to burn the chemical in a chemical incinerator equipped with an afterburner and scrubber.[3]

-

Consult your local or regional authorities for proper disposal guidance.[3]

Experimental Protocols Workflow

The following diagram outlines a general workflow for handling this compound in a research setting, emphasizing safety at each step.

Caption: A general workflow for the safe handling of this compound.

Emergency Response Logical Flow

In the event of an emergency, a clear and logical response is crucial. The following diagram provides a decision-making flow for handling incidents involving this compound.

Caption: A logical flow for emergency response to incidents.

References

- 1. CAS 2284-20-0: this compound | CymitQuimica [cymitquimica.com]

- 2. Substance Information - ECHA [echa.europa.eu]

- 3. Substance Information - ECHA [echa.europa.eu]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. store.p212121.com [store.p212121.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. This compound | C8H7NOS | CID 75293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. C&L Inventory - ECHA [echa.europa.eu]

Methodological & Application

Application Note: Synthesis of 4-Methoxyphenyl isothiocyanate from p-Anisidine

Introduction

4-Methoxyphenyl isothiocyanate is a valuable organic intermediate used in the synthesis of various biologically active compounds, including triazole and triazolone derivatives.[1][2] Isothiocyanates (-N=C=S) are reactive functional groups that readily undergo addition reactions with nucleophiles, making them crucial building blocks in medicinal chemistry and drug development. This application note details a reliable and efficient one-pot protocol for the synthesis of this compound starting from commercially available p-anisidine. The described method avoids highly toxic reagents like thiophosgene by utilizing carbon disulfide to form an in-situ dithiocarbamate intermediate, which is subsequently converted to the desired isothiocyanate using di-tert-butyl dicarbonate (Boc₂O) as a desulfurizing agent.[3][4] This procedure is noted for its good to excellent yields and simplified work-up, as most byproducts are volatile.[3][4]

Reaction Scheme

The synthesis proceeds in a one-pot, two-step sequence. First, p-anisidine reacts with carbon disulfide in the presence of a base (triethylamine) to form a triethylammonium dithiocarbamate salt. Second, the addition of di-tert-butyl dicarbonate and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) promotes desulfurization to yield the final product, this compound.[4][5]

Materials and Reagents

-

p-Anisidine (4-methoxyaniline), ≥98%

-

Carbon disulfide (CS₂), ≥99%

-

Triethylamine (Et₃N), ≥99%

-

Di-tert-butyl dicarbonate (Boc₂O), ≥97%

-

4-(Dimethylamino)pyridine (DMAP), ≥99%

-

Ethanol (EtOH), anhydrous

-

Ethyl acetate (EtOAc), ACS grade

-

Hexanes, ACS grade

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel (for column chromatography), 230-400 mesh

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Standard glassware for extraction and chromatography

Experimental Protocol

1. Dithiocarbamate Salt Formation a. To a 100 mL round-bottom flask equipped with a magnetic stir bar, add p-anisidine (e.g., 1.23 g, 10 mmol, 1.0 equiv.). b. Dissolve the p-anisidine in 20 mL of anhydrous ethanol. c. Add triethylamine (1.4 mL, 10 mmol, 1.0 equiv.) to the solution. d. While stirring at room temperature (20-25°C), add carbon disulfide (0.9 mL, 15 mmol, 1.5 equiv.) dropwise to the mixture. e. Stir the reaction mixture at room temperature for 1 hour. The formation of the triethylammonium dithiocarbamate salt may cause the solution to become cloudy or form a precipitate.[5]

2. Isothiocyanate Formation (Desulfurization) a. Cool the reaction mixture to 0°C using an ice bath. b. In a single portion, add di-tert-butyl dicarbonate (Boc₂O) (2.18 g, 10 mmol, 1.0 equiv.).[5] c. Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (e.g., 25 mg, 0.2 mmol, 0.02 equiv.). d. Remove the ice bath and allow the reaction to warm to room temperature. e. Stir the mixture for 4-6 hours.[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:4 ethyl acetate/hexanes eluent system.

3. Work-up and Purification a. Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove ethanol and other volatile byproducts.[3] b. Dissolve the resulting crude residue in 50 mL of ethyl acetate. c. Transfer the solution to a separatory funnel and wash with 50 mL of water, followed by 50 mL of brine. d. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product. e. Purify the crude oil by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate) to afford this compound as a colorless to pale yellow liquid.[1][5]

Results and Characterization

The protocol typically affords the desired product in high yield. The quantitative data for a representative reaction and the physical properties of the product are summarized below.

Table 1: Summary of Quantitative Reaction Data and Product Characteristics

| Parameter | Value | Reference |

|---|---|---|

| Reactants | ||

| p-Anisidine | 1.23 g (10.0 mmol) | - |

| Carbon Disulfide | 1.14 g (15.0 mmol) | - |

| Triethylamine | 1.01 g (10.0 mmol) | - |

| Di-tert-butyl dicarbonate | 2.18 g (10.0 mmol) | [5] |

| Reaction Conditions | ||

| Temperature | 0°C to 20-25°C | [5] |

| Reaction Time | 5-7 hours total | [5] |

| Product | ||

| This compound | ||

| Typical Yield | 85-96% | [5] |

| Molecular Formula | C₈H₇NOS | |

| Molecular Weight | 165.21 g/mol | |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 280-281 °C | [2] |

| Melting Point | 18 °C | [2] |

| Density | 1.196 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.653 |[2] |

Expected Spectroscopic Data:

-

IR (Infrared) Spectroscopy: A strong, characteristic absorption band for the isothiocyanate (-N=C=S) group is expected around 2100 cm⁻¹.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Signals corresponding to the methoxy protons (singlet, ~3.8 ppm) and the aromatic protons on the disubstituted benzene ring (two doublets, ~6.9 and ~7.2 ppm) are expected.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): A signal for the isothiocyanate carbon is expected around 135 ppm, in addition to signals for the aromatic and methoxy carbons.

Visual Workflow and Logic Diagrams

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

p-Anisidine: Toxic if swallowed, in contact with skin, or if inhaled.[6][7] It can cause skin irritation and may cause an allergic skin reaction.[8] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[9]

-

Carbon Disulfide (CS₂): Highly flammable liquid and vapor with a very low autoignition temperature.[10][11] It is harmful if inhaled and causes damage to organs through prolonged or repeated exposure.[12] All operations involving CS₂ must be conducted in a fume hood, away from ignition sources.[13]

-

Di-tert-butyl dicarbonate (Boc₂O): Flammable liquid and vapor.[14] It is fatal if inhaled and causes skin and serious eye irritation.[15][16][17] Handle with extreme care in a fume hood, wearing appropriate PPE.

-

Triethylamine (Et₃N): Flammable liquid and corrosive. Causes severe skin burns and eye damage. Use in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[6][7][8][9][10][11][12][13][14][15][16][17][18][19][20] An appropriate fire extinguisher (e.g., CO₂, dry chemical) should be readily available.[8]

References

- 1. This compound, 98% | CymitQuimica [cymitquimica.com]

- 2. This compound | 2284-20-0 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. nj.gov [nj.gov]

- 9. sdfine.com [sdfine.com]

- 10. More is on the way! | Airgas [airgas.com]

- 11. fishersci.com [fishersci.com]

- 12. dcfinechemicals.com [dcfinechemicals.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. dcfinechemicals.com [dcfinechemicals.com]

- 15. fishersci.com [fishersci.com]

- 16. carlroth.com [carlroth.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. p-Anisidine MSDS - 800458 - Merck [merckmillipore.com]

- 19. chemicalbook.com [chemicalbook.com]

- 20. cpachem.com [cpachem.com]

Application Notes and Protocols: 4-Methoxyphenyl Isothiocyanate in the Synthesis of Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of various heterocyclic compounds utilizing 4-methoxyphenyl isothiocyanate as a key reagent. The protocols are compiled from peer-reviewed scientific literature and are intended for an audience with a background in synthetic organic chemistry.

Introduction

This compound is a versatile building block in heterocyclic synthesis. Its electrophilic isothiocyanate group readily reacts with a variety of nucleophiles, enabling the construction of diverse nitrogen- and sulfur-containing ring systems. Many of these synthesized heterocycles, including triazoles, thiazoles, pyrimidines, and quinazolines, have demonstrated significant biological activities, making them attractive scaffolds for drug discovery and development. This document outlines detailed synthetic procedures for key classes of these compounds, presents quantitative data in a clear, tabular format, and provides visualizations of reaction workflows and relevant biological signaling pathways.

Synthesis of 1,2,4-Triazole Derivatives

1,2,4-Triazole derivatives are a class of heterocyclic compounds known for a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3][4] A common synthetic route involves the reaction of this compound with hydrazides, followed by cyclization.

General Reaction Scheme:

References

- 1. chemmethod.com [chemmethod.com]

- 2. Methods of synthesis of 1,2,4-triazole derivatives with methoxyphenyl and study the spectrum of their pharmacological activity | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 3. researchgate.net [researchgate.net]

- 4. chemmethod.com [chemmethod.com]

Application Notes and Protocols for Protein Modification and Labeling with 4-Methoxyphenyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxyphenyl isothiocyanate (4-MOP-ITC) is an aromatic isothiocyanate that serves as a valuable reagent for the covalent modification and labeling of proteins.[1][2] The isothiocyanate group (-N=C=S) is an electrophilic moiety that readily reacts with nucleophilic residues on proteins, primarily primary amines (the N-terminus and lysine side chains) and thiols (cysteine side chains), to form stable thiourea or dithiocarbamate linkages, respectively.[3][4][5] This reactivity makes 4-MOP-ITC a useful tool in chemical biology, proteomics, and drug development for applications such as protein labeling, activity modulation, and the development of probes to study protein function and signaling pathways.[1] The presence of the 4-methoxyphenyl group can impart specific electronic and steric properties to the labeled protein, potentially influencing its biological activity and detection characteristics.[2]

These application notes provide an overview of the principles, experimental protocols, and potential applications of this compound in protein modification and labeling.

Chemical Properties and Reactivity

This compound is a colorless to pale yellow liquid with a characteristic pungent odor.[1] It is soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol but has limited solubility in water.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2284-20-0 | [6][7][8][9] |

| Molecular Formula | C8H7NOS | [6][7][8][9][10] |

| Molecular Weight | 165.21 g/mol | [6][7][8][9][10] |

| Appearance | Clear colorless to yellow liquid | [10] |

| Boiling Point | 280-281 °C | [7] |

| Melting Point | 18-20 °C | [7] |

| Density | 1.196 g/mL at 25 °C | [7] |